Product packaging for Cimicidanol 3-arabinoside(Cat. No.:CAS No. 161207-05-2)

Cimicidanol 3-arabinoside

Cat. No.: B574759
CAS No.: 161207-05-2
M. Wt: 616.792
InChI Key: UTCCROAABALSPM-YNEOXWKKSA-N
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Description

Context within Natural Products Chemistry and Triterpene Glycosides

Cimicidanol 3-arabinoside is a molecule of interest within the scientific field of natural products chemistry, which focuses on the isolation, structure elucidation, and study of chemical compounds derived from natural sources. This compound is classified as a triterpene glycoside, a large and structurally diverse group of natural products. mdpi.com Triterpenes are complex molecules built from a 30-carbon precursor and are known for their wide range of biological activities. When a triterpene is chemically bonded to a sugar moiety (in this case, arabinose), it forms a triterpene glycoside. researchgate.net

Structurally, this compound belongs to the cycloartane (B1207475) type of triterpenoids, which are characterized by a distinctive 9,19-cyclopropane ring in their tetracyclic core. mdpi.combeilstein-journals.org This structural class is a hallmark of the Cimicifuga genus and serves as a key chemical marker for these plants. mdpi.combeilstein-journals.org The glycosylation, or the attachment of the arabinose sugar to the C-3 hydroxyl group of the cimicidanol aglycone, is a common feature among these types of saponins.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC₃₅H₅₂O₉
Molecular Weight616.8 g/mol
CAS Number161207-05-2
ClassificationCycloartane Triterpene Glycoside mdpi.combeilstein-journals.org
Key Structural Features16-keto group, C-24,25-epoxy group, arabinose moiety at C-3

Significance in Phytochemical Investigations of Actaea/Cimicifuga Species

The genus Actaea, which now often includes species formerly classified under Cimicifuga, has been the subject of extensive phytochemical research due to its use in traditional medicine. doi.orgacs.org These investigations have revealed that the primary chemical constituents of these plants are 9,19-cycloartane triterpenoid (B12794562) glycosides. researchgate.net To date, well over 200 triterpenes have been isolated from this genus, highlighting its chemical richness. mdpi.com

This compound is one of many such glycosides isolated from the rhizomes of various Actaea and Cimicifuga species. doi.orgstanford.edu It has been identified in species such as Cimicifuga foetida (also known as Actaea cimicifuga), Actaea heracleifolia, and Actaea dahurica. doi.orgchemfaces.com The discovery and characterization of this compound and its relatives are significant for several reasons. They contribute to the chemical profiling of these medicinal plants, which is crucial for quality control and standardization of herbal products. mdpi.comacs.org

The systematic isolation of these compounds has allowed for a deeper understanding of the chemical diversity within the genus. For instance, studies have isolated not only this compound but also closely related structures like Cimigenol-3-O-α-L-arabinoside and various acetylated or otherwise modified derivatives from the same plant sources. researchgate.netbeilstein-journals.org This ongoing research helps to build a comprehensive library of the chemical makeup of Actaea/Cimicifuga species, providing a foundation for further scientific inquiry. acs.orgnih.gov

Table 2: Documented Botanical Sources of this compound
Species NameFamilyPart of Plant
Actaea cimicifuga / Cimicifuga foetidaRanunculaceaeRhizome chemfaces.com
Actaea dahuricaRanunculaceaeRhizome
Actaea heracleifoliaRanunculaceaeRhizome
Actaea racemosa (Black Cohosh)RanunculaceaeRhizome researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H52O9 B574759 Cimicidanol 3-arabinoside CAS No. 161207-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFXJMIKJNNAJ-GZYHAVPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Isolation of Cimicidanol 3 Arabinoside

Cimicidanol 3-arabinoside is a cycloartane-type triterpenoid (B12794562) saponin (B1150181) found primarily within the rhizomes of certain species of the genus Actaea. doi.org Its presence is a key marker in the chemotaxonomic classification of these plants, helping to differentiate between related species based on their chemical profiles. The compound is one of many triterpenoids that characterize the chemical makeup of this genus. doi.orgmdpi.com

Botanical Sources of this compound

GenusSpeciesCommon NamePlant Part
ActaeafoetidaStinking bugbaneRhizome/Roots doi.orgchemfaces.comnaturewillbio.com
Actaeaheracleifolia-Rhizome doi.orgnih.gov
ActaearacemosaBlack cohoshRhizome/Roots mdpi.com

This compound has been consistently isolated from the roots and rhizomes of Actaea foetida (formerly Cimicifuga foetida). doi.orgchemfaces.comechemi.com This species, along with others in the genus, is recognized in traditional Chinese medicine, where it is known as "Sheng-Ma". doi.orgnih.gov The presence of this and other related triterpenoids is a defining characteristic of the plant's rhizome. doi.org

Actaea heracleifolia is another significant botanical source of this compound. doi.org The compound is found in the rhizome of the plant. nih.gov Research has confirmed the presence of this triterpenoid alongside other similar structures in extracts from this species. nih.govwakan-iyaku.gr.jp Like A. foetida, A. heracleifolia is also used in traditional medicine preparations known as "Sheng-Ma". doi.orgnih.gov

Commonly known as black cohosh, Actaea racemosa is a well-studied medicinal plant native to North America. mdpi.comwikipedia.org Its rhizomes are known to contain a complex mixture of phytochemicals, including a variety of triterpenoid glycosides. mdpi.comwikipedia.org this compound has been identified as one of the constituents within the extracts of A. racemosa. mdpi.com The chemical profile of triterpenoids, including the presence of different glycosides like arabinosides and xylosides, is crucial for characterizing commercial black cohosh preparations. mdpi.com

Actaea heracleifolia (Syn. Cimicifuga heracleifolia)

Extraction Strategies from Plant Biomass

The initial step in isolating this compound involves extraction from the dried and powdered rhizomes of the source plant. naturewillbio.com This is typically achieved through solvent extraction. Common solvents used for this purpose include methanol (B129727) and ethanol. chemfaces.comwakan-iyaku.gr.jp The choice of solvent is critical for efficiently solubilizing the target triterpenoid glycosides while minimizing the co-extraction of unwanted compounds. After the initial extraction, the crude extract is often concentrated under reduced pressure to yield a residue that is then subjected to further fractionation and purification processes.

Advanced Chromatographic Separation and Purification Methodologies

Following extraction, a series of chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of phytochemicals in the crude extract. High-performance liquid chromatography (HPLC) is a standard method used for the final purification of this compound, capable of achieving high purity levels (greater than 98%). Other column chromatography techniques, using stationary phases like silica (B1680970) gel and Cosmosil C18, are also employed in the multi-step purification process to separate fractions containing the target compound. wakan-iyaku.gr.jp

High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that is well-suited for the separation and purification of natural products. globalresearchonline.nettautobiotech.comresearchgate.net Unlike traditional column chromatography, HSCCC avoids the use of a solid support matrix, thereby eliminating issues such as the irreversible adsorption of the sample onto the stationary phase. tautobiotech.comresearchgate.net This technique separates compounds based on their differential partitioning between two immiscible liquid phases. globalresearchonline.netufrj.br

Given its advantages, particularly for separating polar compounds like glycosides, HSCCC presents a viable and efficient methodology for isolating this compound from crude plant extracts. tautobiotech.comresearchgate.net The method is known for its high sample recovery, good resolution, and cost-effectiveness, making it an excellent tool for the preparative-scale separation of bioactive constituents from medicinal plants. globalresearchonline.netresearchgate.net The selection of an appropriate biphasic solvent system is the most critical step for a successful HSCCC separation. researchgate.net

Comprehensive Chromatographic Fractionation

Chromatographic techniques are essential for the purification of this compound from crude plant extracts. These methods separate compounds based on their different physical and chemical properties.

Initial fractionation of the crude extract, often obtained using a solvent like methanol, may involve partitioning between different solvents such as hexane, ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH), and water. wakan-iyaku.gr.jp The fractions containing the triterpenoid glycosides, typically the EtOAc and n-BuOH fractions, are then subjected to further chromatographic separation. wakan-iyaku.gr.jp

A common approach involves column chromatography using a stationary phase like Cosmosil 140 C18. wakan-iyaku.gr.jp The separation is achieved by eluting the column with a mobile phase consisting of a solvent gradient, such as methanol and water. wakan-iyaku.gr.jp This process yields several fractions, which are then analyzed to identify those containing this compound. High-performance liquid chromatography (HPLC) is often employed in the final purification stages to achieve a high level of purity, often exceeding 98%. prochemmart.com

Table 1: Example of Chromatographic Fractionation for the Isolation of Related Triterpenoids

FractionChromatographic MethodMobile PhaseResulting Compound(s)
IICosmosil 140 C18 column chromatographyMethanol-Water (2:3)Acetylacteol-3-O-arabinoside
IIICosmosil 140 C18 column chromatographyMethanol-Water (2:3)Cimicidanol-3-O-β-xyloside
IVCosmosil 140 C18 column chromatographyMethanol-Water (2:3)Cimicidol-3-O-β-xyloside

This table is illustrative of the fractionation process for similar compounds isolated in the same study as this compound. wakan-iyaku.gr.jp

Structural Characterization and Spectroscopic Analysis of Cimicidanol 3 Arabinoside

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For Cimicidanol 3-arabinoside, high-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement, which allows for the deduction of its molecular formula.

Analysis via techniques such as UHPLC-Q-TOF-MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) provides crucial data. In positive ion mode, the compound typically forms a protonated molecule, [M+H]⁺. The observed mass-to-charge ratio (m/z) for this ion for this compound has been reported as 617.36. This experimental value corresponds to the calculated molecular formula of C₃₅H₅₂O₉, which has a molecular weight of approximately 616.8 g/mol . chemfaces.comprochemmart.com This information is the first step in confirming the identity of the isolated natural product.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource(s)
Molecular FormulaC₃₅H₅₂O₉ prochemmart.com
Molecular Weight~616.8 g/mol chemfaces.com
Observed [M+H]⁺ Ion (m/z)617.36
Spectrometry TechniqueHigh-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.

The NMR spectrum of this compound is a composite of signals from the triterpenoid (B12794562) aglycone (Cimicidanol) and the arabinose sugar moiety. The signals for the aglycone are typically complex, appearing in the upfield region of the spectrum, characteristic of saturated ring systems, alongside signals for olefinic and oxygen-bearing carbons.

The arabinose unit has a distinct set of signals. A key signal is that of the anomeric proton (H-1" of the sugar), which is readily identifiable in the ¹H NMR spectrum. Its chemical shift and coupling constant (J-value) are diagnostic of its stereochemical orientation (α or β). Similarly, the ¹³C NMR spectrum shows a characteristic signal for the anomeric carbon (C-1"). For α-L-arabinopyranosides, the anomeric proton signal often appears as a doublet, and the anomeric carbon resonates at a specific chemical shift. acs.orgfrontiersin.org

Two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) are critical for connecting the sugar to the aglycone. An HMBC experiment would show a correlation between the anomeric proton of the arabinose and the carbon of the aglycone to which it is attached, confirming the site of glycosylation at the C-3 position.

Table 2: Representative ¹³C NMR Chemical Shifts for an α-L-Arabinopyranoside Moiety

Carbon AtomRepresentative Chemical Shift (δ ppm)
C-1" (Anomeric)~103-110
C-2"~70-77
C-3"~71-78
C-4"~66-73
C-5"~60-66
Note: These are typical chemical shift ranges and can vary based on the specific structure and solvent. Data derived from general knowledge and analysis of similar compounds. doi.orgresearchgate.net

Ancillary Spectroscopic Techniques (e.g., IR, UV) in Structural Determination

While MS and NMR provide the core structural data, other spectroscopic methods offer valuable confirmatory information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. In the IR spectrum of this compound, one would expect to observe:

A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the sugar and aglycone.

Absorption bands in the 1000-1200 cm⁻¹ region, corresponding to C-O stretching of the ether and glycosidic linkages.

A sharp, strong absorption band around 1700-1720 cm⁻¹, indicative of the C=O stretching of the ketone group at the C-16 position.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores. Triterpenoids like this compound that lack extensive conjugation typically exhibit minimal absorption in the UV-Vis range. The primary chromophore is the keto group (C=O), which would result in a weak absorption band.

Table 3: Expected Spectroscopic Features for this compound

TechniqueFunctional GroupExpected Absorption Region/Feature
IRHydroxyl (O-H)3200-3500 cm⁻¹ (broad)
IRCarbonyl (C=O)~1700-1720 cm⁻¹ (strong, sharp)
IREther/Glycoside (C-O)1000-1200 cm⁻¹
UV-VisCarbonyl (n→π*)Weak absorption

Determination of Glycosidic Linkage and Sugar Moiety Configuration

The precise definition of this compound requires confirming the attachment point, the anomeric configuration (α or β), and the absolute configuration of the sugar (D or L).

Glycosidic Linkage Position: The position of the sugar on the aglycone is unequivocally determined using 2D NMR. An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. A key correlation observed would be between the anomeric proton of the arabinose (H-1") and the C-3 carbon of the cimicidanol backbone, confirming the 3-O-glycoside structure.

Anomeric Configuration (α): The α-configuration of the glycosidic bond is determined from ¹H and ¹³C NMR data. For pyranose sugars, the coupling constant between the anomeric proton (H-1") and the adjacent proton (H-2") is diagnostic. The α-anomer in L-arabinose typically has an axial-equatorial or equatorial-axial relationship, leading to a smaller coupling constant (J-value) compared to the β-anomer. frontiersin.org The chemical shift of the anomeric carbon (C-1") in the ¹³C NMR spectrum also provides strong evidence for the α-configuration. nih.gov

Sugar Moiety Configuration (L-arabinose): The absolute configuration of the sugar as L-arabinose is typically confirmed by acid hydrolysis of the glycoside to cleave the sugar, followed by derivatization with a chiral reagent. The resulting derivative's chromatographic (e.g., GC or HPLC) or spectroscopic properties are then compared against authentic standards of L- and D-arabinose to make an unambiguous assignment. acs.orgnih.gov

Biosynthetic Pathways of Cimicidanol 3 Arabinoside

Overview of Triterpenoid (B12794562) Biosynthesis in Actaea/Cimicifuga Genera

Triterpenoids found in plants of the Actaea and Cimicifuga genera are predominantly of the 9,19-cycloartane type. rsc.org These compounds are a major class of phytosteroids, and their biosynthesis is a specialized branch of the isoprenoid pathway. chemistry-chemists.com

The biosynthesis begins with the cyclization of the linear precursor, 2,3-oxidosqualene (B107256). In most photosynthetic organisms, including those in the Actaea genus, this cyclization is catalyzed by the enzyme cycloartenol (B190886) synthase. This enzyme directs the folding of 2,3-oxidosqualene to form a specific cationic intermediate which is then stabilized to produce the characteristic cycloartane (B1207475) skeleton, featuring a three-membered cyclopropane (B1198618) ring at the C-9 and C-19 positions. The initial product of this reaction is cycloartenol. chemistry-chemists.com

Cycloartenol serves as a crucial intermediate and the foundational scaffold for the vast array of cycloartane triterpenoids found in these plants. chemistry-chemists.com Following its formation, the cycloartenol backbone undergoes a series of extensive modifications by various "tailoring" enzymes. These modifications include, but are not limited to:

Hydroxylation at various carbon positions, catalyzed by cytochrome P450 monooxygenases.

Oxidation reactions that can form ketone groups.

Formation of epoxy groups.

Isomerization and rearrangement reactions.

This enzymatic machinery generates a diverse suite of triterpenoid aglycones (the non-sugar portion), which then become substrates for subsequent glycosylation reactions. The specific combination of these tailoring enzymes in a given species dictates the unique profile of triterpenoids it produces. rsc.orgfrontiersin.org

Enzymatic Glycosylation Processes and Arabinoside Attachment

Glycosylation, the enzymatic attachment of sugar moieties to an aglycone, is a critical final step in the biosynthesis of many natural products, including cimicidanol 3-arabinoside. mdpi.comresearchgate.net This process significantly alters the properties of the parent molecule, affecting its solubility, stability, and biological activity. plantae.org The attachment of an arabinose sugar is a less common but functionally important type of glycosylation. plantae.org

The addition of the arabinose moiety to the cimicidanol aglycone is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs). researchgate.netacs.org These enzymes facilitate the transfer of a sugar from an activated sugar donor to the acceptor molecule. For the synthesis of this compound, the specific process involves:

Formation of the Activated Sugar Donor: The arabinose sugar must first be activated in the form of UDP-β-L-arabinose (UDP-Ara). acs.orgnih.gov The biosynthesis of UDP-Ara is a multi-step enzymatic process that typically starts from more common sugar precursors. Research has shown that a cascade of four enzymes can convert sucrose (B13894) and Uridine 5'-diphosphate (UDP) into UDP-Ara. This cascade involves a sucrose synthase, a UDP-Glc dehydrogenase, a UDP-α-D-glucuronic acid decarboxylase, and a UDP-Glc 4-epimerase. acs.orgnih.gov This pathway ensures a ready supply of the specific activated sugar needed for arabinosylation.

Arabinose Transfer: Once UDP-Ara is available, a specific UGT recognizes both the cimicidanol aglycone and the UDP-Ara molecule. The enzyme catalyzes the formation of a glycosidic bond between the anomeric carbon of the arabinose sugar and the hydroxyl group at the C-3 position of the cimicidanol scaffold. mdpi.comacs.org While the exact UGT responsible for this specific reaction in Cimicifuga has not been definitively identified, studies on other systems have characterized UGTs, such as UGT99D1, that are capable of transferring an arabinose moiety specifically to the C-3 position of triterpenoid structures. mdpi.comnih.gov This high degree of regioselectivity is a hallmark of UGT enzymes.

Identification of Putative Biosynthetic Intermediates and Precursors

The biosynthesis of this compound can be conceptualized as a linear sequence of reactions where specific intermediates are formed and consumed. Based on the general pathways of triterpenoid synthesis and glycosylation, the key precursors and intermediates can be identified.

The most direct precursor to the final glycosylated product is the aglycone, cimicidanol (also known as cimigenol). mdpi.comresearchgate.net This complex cycloartane triterpenoid must be fully assembled before the final glycosylation step can occur. The biosynthesis of cimicidanol itself begins with the foundational cycloartane skeleton, which undergoes a series of oxidative modifications, including hydroxylations and the formation of an epoxide ring, to yield the final aglycone structure. rsc.org

Other key molecules in the pathway are the precursors to the two main components: 2,3-oxidosqualene for the triterpenoid core and UDP-L-arabinose for the sugar moiety. chemistry-chemists.comacs.org The table below outlines the putative intermediates and precursors in the biosynthetic pathway.

CompoundRole in PathwayDescription
2,3-OxidosqualeneInitial PrecursorA linear isoprenoid that undergoes enzymatic cyclization to form the initial tetracyclic ring system of the triterpenoid. chemistry-chemists.com
CycloartenolCore ScaffoldThe first cyclic intermediate, containing the characteristic 9,19-cycloartane skeleton. It serves as the starting point for further structural modifications. chemistry-chemists.com
Cimicidanol (Cimigenol)Aglycone PrecursorThe fully formed triterpenoid structure prior to sugar attachment. It is the direct substrate for the glycosyltransferase enzyme. mdpi.com
UDP-L-arabinoseSugar DonorThe activated form of arabinose, which provides the sugar moiety and the energy for the glycosylation reaction. acs.orgnih.gov
This compoundFinal ProductThe result of the enzymatic transfer of arabinose from UDP-L-arabinose to the C-3 hydroxyl group of cimicidanol. mdpi.comcymitquimica.com

The presence of other related glycosides in Actaea species, such as cimigenol-3-O-β-d-xylopyranoside, suggests that the aglycone cimicidanol can be a substrate for different UGTs that utilize different sugar donors (e.g., UDP-xylose), highlighting the diversification of final products from a common intermediate. mdpi.com

Biological Activities and Mechanistic Investigations of Cimicidanol 3 Arabinoside Pre Clinical Studies

Modulation of Bone Metabolism in Experimental Models

The intricate process of bone remodeling is maintained by a delicate balance between the activity of osteoblasts, which are responsible for bone formation, and osteoclasts, which mediate bone resorption. mdpi.com A disruption in this equilibrium, often characterized by excessive osteoclast activity, can lead to pathological bone loss and is a hallmark of diseases like osteoporosis. mdpi.commdpi.com

Osteoclasts, multinucleated cells of hematopoietic origin, are formed through the differentiation of monocyte or macrophage precursors. mdpi.comdovepress.com This process, known as osteoclastogenesis, is critically dependent on the presence of two key cytokines: macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL). dovepress.comijbs.com The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular signaling events that are essential for their differentiation into mature, bone-resorbing osteoclasts. mdpi.comijbs.com

Mature osteoclasts attach to the bone matrix and form a sealed compartment into which they secrete acid and proteases, such as cathepsin K, to dissolve the mineral and degrade the organic components of the bone. dovepress.com Several key proteins are considered markers of osteoclast function, including tartrate-resistant acid phosphatase (TRAP), OSCAR, and ATP6v0d2. dovepress.comijbs.com

Pre-clinical studies investigating the effects of various compounds on bone metabolism often utilize in vitro models of osteoclast differentiation and in vivo animal models of bone loss. In vitro, the inhibitory potential of a compound on osteoclastogenesis can be assessed by culturing bone marrow-derived macrophages (BMMs) with M-CSF and RANKL and observing the formation of TRAP-positive multinucleated cells. mdpi.comijbs.com The functionality of mature osteoclasts can be evaluated through resorption pit assays on bone or dentin slices. mdpi.com Animal models, such as those induced by lipopolysaccharide (LPS) or ovariectomy, are used to study inflammatory or estrogen-deficient bone loss, respectively. dovepress.comijbs.com Histological analysis of bone tissue and measurement of serum biomarkers of bone resorption, like C-terminal telopeptide of type I collagen (CTX-I), provide in vivo evidence of a compound's effect. ijbs.com

Circulating calcium levels are tightly regulated by a complex interplay of hormones, primarily parathyroid hormone (PTH), the active form of vitamin D, and fibroblast growth factor-23 (FGF-23). nih.gov PTH plays a crucial role in rapidly increasing serum calcium by acting on the kidneys to reduce calcium excretion and on bone to stimulate the release of calcium. nih.gov

Hypercalcemia, or abnormally high levels of calcium in the blood, can be a consequence of excessive PTH secretion, as seen in primary hyperparathyroidism, or as a complication of certain cancers (cancer-associated hypercalcemia). nih.govnih.gov In these conditions, there is increased intestinal absorption of calcium, decreased renal clearance, and significant mobilization of calcium from the skeletal system. nih.gov Animal models are instrumental in studying the pathophysiology of these conditions and for evaluating the efficacy of potential therapeutic interventions aimed at normalizing calcium levels. nih.govnih.gov These models can include genetically engineered animals with altered expression of genes involved in calcium regulation or xenograft models where human tumors are implanted into immunodeficient rodents. nih.govnih.gov

Impact on Osteoclastogenesis and Bone Resorption (In vitro/Animal Models)

Exploration of AMP-Activated Protein Kinase (AMPK) Pathway Modulation

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a cellular energy sensor. wikipedia.org It is a heterotrimeric protein complex composed of an alpha catalytic subunit and beta and gamma regulatory subunits. wikipedia.orgfrontiersin.org AMPK is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as glucose deprivation or hypoxia. genome.jp This activation is primarily mediated by upstream kinases, including liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase-beta (CaMKKβ), which phosphorylate a key threonine residue on the alpha subunit. frontiersin.orggenome.jp

Once activated, AMPK orchestrates a metabolic switch, turning off energy-consuming anabolic pathways like protein and fatty acid synthesis, while simultaneously promoting ATP-producing catabolic pathways such as fatty acid oxidation and glycolysis. frontiersin.orggenome.jp This helps to restore cellular energy homeostasis. The net effects of AMPK activation are widespread and tissue-specific, including increased glucose uptake in skeletal muscle, stimulation of hepatic fatty acid oxidation, and inhibition of cholesterol and triglyceride synthesis. wikipedia.org

Recent studies have suggested that Cimicidanol 3-O-alpha-L-arabinoside may exert some of its biological effects through the activation of the AMPK pathway. Activation of AMPK by this compound has been associated with enhanced glucose uptake and fatty acid oxidation. The ability of extracts from Cimicifuga racemosa, a species of Actaea, to activate AMPK has been compared to that of metformin, a well-known AMPK activator. This suggests a potential role for compounds like Cimicidanol 3-arabinoside in metabolic regulation. Furthermore, AMPK signaling is intricately linked to processes like autophagy and cellular stress resistance, and its dysregulation has been associated with aging and metabolic disorders. nih.gov

Investigation of Broader Pharmacological Activities of Triterpene Glycosides from Actaea Species (e.g., cytotoxic, antiviral, anti-proliferative, anti-tumor)

Triterpene glycosides are a major class of bioactive compounds found in plants of the genus Actaea. dialogues-cvm.orgmdpi.com These molecules, which consist of a triterpene aglycone linked to one or more sugar moieties, have been the subject of extensive phytochemical and pharmacological research. dialogues-cvm.orgfrontiersin.org

Pre-clinical studies have revealed a wide spectrum of biological activities for triterpene glycosides isolated from various Actaea species. A significant area of investigation has been their potential anticancer effects. Research has demonstrated that these compounds can exhibit cytotoxic and anti-proliferative activities against various cancer cell lines. mdpi.comfrontiersin.org For instance, cycloartane (B1207475) triterpene glycosides from Actaea asiatica have shown significant inhibitory effects on human colon cancer (HT-29) and breast cancer (MCF-7) cells. frontiersin.org The mechanisms underlying these anticancer properties are thought to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. scienceopen.comnih.govmdpi.com

Beyond their anticancer potential, triterpene glycosides from Actaea and other sources have been investigated for a range of other pharmacological activities. These include anti-inflammatory, antiviral, and immunomodulatory effects. dialogues-cvm.orgmdpi.comresearchgate.net For example, some triterpene glycosides have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. nih.gov The diverse biological activities of these compounds highlight the therapeutic potential of natural products derived from Actaea species. mdpi.comresearchgate.net

Table of Research Findings on Triterpene Glycosides from Actaea Species

Compound Class Actaea Species Biological Activity Cell Lines/Model Key Findings Citation
Cycloartane Triterpene Glycosides Actaea asiatica Antiproliferative, Cytotoxic HT-29 (colon cancer), McF-7 (breast cancer) Displayed significant inhibitory effects with IC50 values ranging from 9.2–26.4 μM. frontiersin.org
Triterpene Glycosides Actaea racemosa AMPK Activation Diabetic mice Extract activated AMPK, leading to reduced body weight and plasma glucose levels.
Triterpene Glycosides (general) Actaea species Anticomplement, Antitumor, Cholinesterase inhibition Not specified Exhibited diverse biological activities. researchgate.net
Triterpene Glycosides (general) Actaea erythrocarpa Cytotoxic 3T3-L1, HepG2, MDA-MB-231 Extract from the above-ground part showed the greatest cytotoxic activity among studied specimens. mdpi.com

Analytical Methodologies and Quality Control for Cimicidanol 3 Arabinoside

Development and Validation of Analytical Reference Standards

The foundation of reliable quantitative analysis and quality control is the availability of well-characterized analytical reference standards. iaea.orgsigmaaldrich.com For Cimicidanol 3-arabinoside, these standards are typically not synthesized but are isolated from natural sources, primarily the rhizomes of plants such as Cimicifuga foetida L. chemfaces.com The development process involves meticulous extraction and purification steps, often employing various chromatographic techniques to achieve a high degree of purity (e.g., >98%).

Validation of the reference standard is a critical process to confirm its identity and purity. This involves a combination of spectroscopic and spectrometric methods. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is employed to elucidate the complete chemical structure, including the stereochemistry of the arabinose sugar moiety and its linkage to the cimicidanol backbone. The purity is typically assessed using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA). Certified Reference Materials (CRMs) and primary standards from pharmacopeias (e.g., USP, EP) serve as the highest benchmark, ensuring traceability and global acceptance. sigmaaldrich.com In their absence, secondary or in-house standards are rigorously characterized against these primary materials or through validated analytical methods. iaea.orgsigmaaldrich.com

Table 1: Characteristics of a this compound Analytical Reference Standard

Parameter Description Typical Method(s) Reference
Identity Confirmation of the chemical structure. ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS)
Purity Assessment of the percentage of the desired compound. HPLC-PDA, qNMR
Source Biological origin from which the compound was isolated. Cimicifuga foetida L. chemfaces.com
CAS Number Unique chemical identifier. 161207-05-2 cymitquimica.com
Molecular Formula Elemental composition of the molecule. C₃₅H₅₂O₉ cymitquimica.com

| Molecular Weight | Mass of one mole of the substance. | 616.79 g/mol | cymitquimica.com |

Quantitative Analysis and Fingerprinting using Advanced Liquid Chromatography

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering analyses with higher resolution, greater sensitivity, and substantially shorter run times. d-nb.info These benefits are achieved by using columns packed with smaller particles (typically under 2 µm). For the analysis of this compound and related compounds in Cimicifuga extracts, UHPLC methods have been developed to provide efficient separation of complex phytochemical mixtures. d-nb.infodoi.org The method's precision, repeatability, and stability are validated to ensure the results are reliable. d-nb.info A typical UHPLC method involves a reversed-phase C18 column with a gradient elution using a mobile phase composed of water and acetonitrile, often with an acid modifier like formic acid to improve peak shape. doi.orgigminresearch.com

Table 2: Example of UHPLC-DAD System Parameters for Cimicifuga Analysis

Parameter Condition Reference
Instrument Ultimate 3000 HPLC with Diode-Array Detection doi.org
Column Agilent Ultimate AQ-C18 (4.6 × 250 mm, 5 μm) doi.org
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile doi.org
Flow Rate 1.0 mL/min doi.org
Column Temp. 30 °C doi.org
Detection λ 310 nm doi.org

| Injection Vol. | 10.0 μL | doi.org |

The coupling of UHPLC with high-resolution mass spectrometry, particularly Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), is a powerful strategy for the comprehensive characterization of complex natural product extracts. researchgate.netmdpi.com This technique offers exceptional sensitivity, precision, and mass accuracy (often within 2 ppm), allowing for the confident identification of known compounds and the elucidation of unknown structures. researchgate.netdlsu.edu.ph The Q-TOF instrument provides accurate mass measurements for determining elemental composition and can perform tandem mass spectrometry (MS/MS) to obtain structural information from fragmentation patterns. dlsu.edu.ph

In the analysis of Cimicifuga species, UHPLC-Q-TOF-MS has been used to identify dozens of metabolites, including this compound. doi.org The identification is based on a combination of its retention time, accurate mass of the molecular ion, and its characteristic fragment ions. doi.orgmdpi.com

Table 3: UHPLC-Q-TOF-MS Identification Data for this compound

Compound Name Retention Time (min) Molecular Formula Adduct Ion Calculated m/z Measured m/z Mass Error (ppm) Reference

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Application in Chemotaxonomic Differentiation and Authenticity Assessment

Chemotaxonomy utilizes chemical constituents as markers to classify plants and verify their identity. cambridge.orgoup.com For herbal products derived from Actaea species, such as Black Cohosh (Actaea racemosa), adulteration with other, often Asian, Actaea species is a significant quality and safety concern. nih.govnih.gov Analytical methods capable of differentiating between these closely related species are therefore essential for authenticity assessment. nih.gov

Metabolomic profiling provides an in-depth snapshot of the small-molecule constituents of a sample. nih.govfrontiersin.org By using techniques like UHPLC-Q-TOF-MS, a comprehensive chemical fingerprint is generated for each sample. ub.edu This data is then subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify patterns and chemical markers that can reliably discriminate between different species. nih.govdoi.org For instance, studies have successfully used this approach to identify a set of 15 chemical markers to distinguish between North American and Asian Actaea species, thereby helping to authenticate genuine Black Cohosh. nih.gov This method allows for the classification of samples based on their complete metabolic profile rather than the presence or absence of a single compound. nih.govresearchgate.net

While metabolomics reveals the chemical composition, DNA barcoding offers an orthogonal method to confirm the genetic identity of the source plant material. nih.govresearchgate.net DNA barcoding is a technique that uses one or more short, standardized gene regions to identify species. nih.govencyclopedie-environnement.org For plants, the Internal Transcribed Spacer (ITS) region of nuclear ribosomal DNA is a commonly used barcode. doi.orgnih.gov

A comprehensive quality control strategy integrates both DNA barcoding and metabolomic profiling. doi.org DNA analysis first provides a definitive identification of the plant species with a high degree of accuracy. doi.org Subsequently, metabolomic analysis characterizes the chemical constituents, which are responsible for the therapeutic effects and can vary even within the same species. doi.org This dual approach ensures both genetic authenticity and chemical consistency, forming a robust foundation for the quality control of herbal medicines containing this compound. doi.org

Synthetic Approaches and Chemical Modification of Cimicidanol 3 Arabinoside

Strategies for the Chemical Synthesis of the Cimicidanol Aglycone

The cimicidanol aglycone is a complex cycloartane-type triterpenoid (B12794562). As of now, this aglycone is primarily obtained through extraction and purification from natural sources, particularly plants of the genus Cimicifuga (also known as Actaea). nih.govdovepress.com A complete, multi-step total synthesis from simple starting materials has not been prominently reported in peer-reviewed literature, reflecting the immense structural complexity of the molecule.

The biosynthesis of triterpenoid skeletons in nature provides insight into this complexity. These molecules are formed from the linear C30 precursor, 2,3-oxidosqualene (B107256). nih.govcabidigitallibrary.orgmdpi.com An enzyme, oxidosqualene cyclase (OSC), catalyzes a remarkable cascade of bond-forming reactions to construct the polycyclic core in a single step. nih.govcabidigitallibrary.org Subsequent enzymatic modifications, such as oxidations by cytochrome P450 enzymes, tailor the core structure into the specific aglycone. nih.gov

Replicating this efficiency in a laboratory setting is a major hurdle in natural product synthesis. The total synthesis of such an aglycone would require:

Stereocontrolled Construction: The molecule possesses numerous stereocenters that must be set with precise spatial orientation.

Ring System Assembly: The synthesis must efficiently build the intricate and often strained polycyclic framework characteristic of cycloartane (B1207475) triterpenoids.

Functional Group Installation: Various functional groups must be introduced at specific positions on the skeleton.

While a dedicated synthesis for the cimicidanol aglycone is not available, the general field of natural product synthesis offers blueprints for how such a task might be approached, often involving dozens of discrete chemical steps. rsc.orgnih.gov

Regioselective Glycosylation Strategies for 3-Arabinoside Formation

Glycosylation, the attachment of a sugar to the aglycone, is a critical step in the synthesis of cimicidanol 3-arabinoside. The primary challenge lies in achieving regioselectivity—ensuring the arabinose sugar attaches exclusively to the hydroxyl group at the C-3 position of the cimicidanol aglycone. uobasrah.edu.iq Both chemical and enzymatic methods are established strategies for tackling this challenge in triterpenoid chemistry.

Enzymatic Strategies: Modern biotechnology offers a highly selective alternative through the use of enzymes. Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor (like UDP-arabinose) to an acceptor molecule. sci-hub.secabidigitallibrary.org These enzymes exhibit remarkable regioselectivity and stereoselectivity, often targeting a single hydroxyl group on a complex scaffold like a triterpenoid. mdpi.comnih.gov By selecting or engineering a UGT that specifically recognizes the C-3 hydroxyl group of the cimicidanol aglycone, the arabinose sugar can be attached in a single, clean step without the need for protecting groups. sci-hub.senih.gov This biocatalytic approach is increasingly favored for its efficiency and environmental friendliness.

Exploration of Structure-Activity Relationship (SAR) through Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related compounds, or analogs, researchers can identify the key components (pharmacophore) responsible for the desired effect.

For this compound and related compounds, SAR studies have been conducted primarily by isolating and testing a variety of naturally occurring analogs from Cimicifuga species. nih.govmdpi.comnih.gov These studies have provided valuable insights into the roles of both the sugar moiety and the aglycone backbone in determining biological effects, such as cytotoxicity against cancer cells.

Key findings from these comparative studies include:

Impact of Aglycone Substitution: Modifications on the triterpenoid skeleton significantly influence activity.

Substitution at C-25: The functional group at the C-25 position has been shown to be a key determinant of cytotoxicity. An analog featuring a methyl group at C-25 (25-O-methylcimigenol-3-O-α-L-arabinopyranoside) was identified as the most potent candidate against multiple myeloma cells among the derivatives tested. mdpi.comnih.gov

Acetylation: The presence and position of acetyl groups also modulate activity. Various acetylated derivatives of cimigenol (B190795) and shengmanol glycosides have been isolated, and their differing levels of cytotoxicity in assays suggest that these small modifications can fine-tune the biological profile of the compounds. nih.gov

These findings suggest that a synthetic program to create new analogs would likely focus on varying the sugar at C-3 and introducing diverse functional groups at positions like C-25 to optimize a desired biological effect.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Cimigenol-Type Triterpenoids

Compound Analog Structural Modification Observed Impact on Cytotoxicity Reference(s)
Cimigenol-3-O-α-L-arabinopyranoside Arabinose at C-3 Showed significant cytotoxic activity against multiple myeloma cells. mdpi.com, nih.gov
Cimigenol-3-O-β-D-xylopyranoside Xylose at C-3 Activity differed from the arabinoside analog, indicating the sugar type is crucial for the biological effect. mdpi.com
25-O-Methylcimigenol-3-O-α-L-arabinopyranoside Methyl group at C-25 Displayed the most potent cytotoxic effect among tested analogs against multiple myeloma cells. mdpi.com, nih.gov
25-O-Acetylcimigenol-3-O-α-L-arabinopyranoside Acetyl group at C-25 Considered important for growth inhibitory activity in certain cancer cell lines. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Cimicidanol aglycone
25-O-Methylcimigenol-3-O-α-L-arabinopyranoside
Cimigenol-3-O-β-D-xylopyranoside
25-O-Acetylcimigenol-3-O-α-L-arabinopyranoside
2'-O-acetylcimigenol-3-O-β-D-xylopyranoside

Future Directions and Emerging Research Avenues for Cimicidanol 3 Arabinoside

In-depth Elucidation of Molecular Mechanisms of Action

While preliminary studies have identified primary biological activities, future research is focused on a more granular understanding of how Cimicidanol 3-arabinoside functions at a molecular level.

A significant body of research indicates that a primary target of triterpenoid (B12794562) saponins, including this compound, is the AMP-activated protein kinase (AMPK). nih.gov AMPK is a crucial sensor and regulator of cellular energy balance. nih.gov Activation of AMPK by this compound is thought to occur through a few potential mechanisms. One proposed mechanism is the inhibition of mitochondrial function, which leads to an increase in the cellular AMP:ATP ratio, a classic trigger for AMPK activation. nih.gov Another involves interaction with upstream kinases that phosphorylate and activate AMPK, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). frontiersin.orgfrontiersin.org Machine learning-based predictions further suggest that the compound may bind directly to the AMPK heterotrimer, potentially at its γ-subunit, mimicking natural activators.

The downstream consequences of AMPK activation are vast and form a key area of investigation. Activated AMPK can phosphorylate and inhibit key enzymes in anabolic pathways, such as mTOR, which is a central regulator of cell growth and autophagy. frontiersin.org By inhibiting the mTOR pathway, this compound could influence processes like protein synthesis and cell proliferation, which has implications for cancer research. frontiersin.org Furthermore, AMPK activation enhances catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation, providing a mechanistic basis for its potential use in metabolic disorders like diabetes. frontiersin.org

Future studies will likely employ techniques such as molecular docking, site-directed mutagenesis, and high-resolution structural biology to precisely map the binding site of this compound on AMPK and its upstream regulators. Understanding these interactions in detail is critical for designing more potent and specific derivatives.

Biotechnological Approaches for Enhanced Production and Derivatization

The traditional production of this compound relies on extraction and purification from the roots and rhizomes of plants like Cimicifuga foetida. chemfaces.comcymitquimica.com This method faces significant challenges, including low yields, dependence on environmental factors, and slow plant cultivation, which cannot meet growing demand. tju.edu.cnresearchgate.net Consequently, biotechnology offers promising alternatives for sustainable and scalable production.

One major avenue is the use of plant cell cultures (in vitro cultures). researchgate.net Cultivating plant cells in controlled bioreactors can provide a continuous and reliable source of the compound, independent of geography and climate. researchgate.net The yield in these systems can be further enhanced through strategies like elicitation (stimulating defense responses with signaling molecules) and precursor feeding. researchgate.net

A more advanced approach is the metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. tju.edu.cntandfonline.com This involves identifying and transferring the entire biosynthetic pathway for this compound into a microbial host. The key steps in this process are outlined below:

StepDescriptionKey Enzymes/Genes
Pathway Discovery Identifying the specific genes in the source plant that are responsible for synthesizing the compound.Oxidosqualene cyclases (OSCs), Cytochrome P450 monooxygenases (P450s), UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org
Pathway Assembly Assembling the identified genes into a functional pathway within a microbial host like yeast or E. coli. researchgate.netGene assembly techniques (e.g., Golden Gate cloning), codon optimization for the host organism. researchgate.net
Pathway Optimization Enhancing the production yield by overcoming metabolic bottlenecks and increasing the supply of necessary precursor molecules.Overexpression of genes for precursors like acetyl-CoA and malonyl-CoA; optimizing fermentation conditions. mdpi.comfrontiersin.org

These synthetic biology approaches not only allow for large-scale production but also open the door for producing novel derivatives. By introducing or modifying enzymes (e.g., P450s and UGTs) in the pathway, it is possible to create new versions of the molecule with altered glycosylation or oxidation patterns, potentially leading to improved solubility or enhanced biological activity. frontiersin.orgfrontiersin.org

Advancements in Micro-scale Analytical Techniques

The structural complexity and low concentration of this compound in biological matrices necessitate sophisticated analytical techniques. A key challenge in the analysis of triterpenoid glycosides is that they often lack a strong chromophore, making detection by standard UV-Vis difficult. thermofisher.comxjtu.edu.cn

Future research will increasingly rely on advanced, high-sensitivity methods capable of analyzing minute sample quantities.

TechniqueApplication in this compound ResearchAdvantages
HPLC with Charged Aerosol Detection (CAD) Quantitative analysis of the compound in herbal extracts and finished products. thermofisher.commdpi.comOffers superior sensitivity and more linear calibration curves compared to older methods like ELSD, providing near-uniform response for non-volatile analytes. thermofisher.com
UHPLC-Q-TOF-MS Comprehensive profiling (metabolomics) of Cimicifuga extracts to identify this compound and related compounds; structural elucidation via fragmentation patterns. mdpi.comProvides high resolution, mass accuracy, and sensitivity, allowing for the confident identification of compounds in complex mixtures.
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation of the pure compound and its derivatives. jscholaronline.orgUnambiguously determines the three-dimensional structure and stereochemistry of molecules.
Nano-LC & Capillary Electrophoresis (CE) Analysis of trace amounts of the compound in biological fluids or in micro-scale bioassays. mdpi.comresearchgate.netRequire very small sample volumes and can offer very high separation efficiency, making them ideal for precious or limited samples. mdpi.comhebmu.edu.cn
Chemical Derivatization Enhancing detection sensitivity in HPLC by attaching a chromophore or fluorophore to the molecule. xjtu.edu.cnOvercomes the challenge of poor UV absorbance, allowing for more sensitive detection with standard HPLC-UV/fluorescence detectors. xjtu.edu.cn

These micro-analytical methods are crucial for pharmacokinetic studies, metabolomic research, and the quality control of both raw materials and engineered products. scribd.comtandfonline.com

Discovery of Novel Biological Targets and Therapeutic Potentials

Current research points to the therapeutic potential of this compound in metabolic diseases and bone health, primarily through its action on AMPK and the regulation of bone-related genes. mdpi.com However, the full spectrum of its biological targets is likely broader.

An emerging avenue for discovering new applications is the use of in silico screening and molecular docking. europeanreview.orgbiointerfaceresearch.com These computational techniques use the 3D structure of a compound to predict its binding affinity to a vast library of known protein targets. nih.gov This "target fishing" approach can rapidly generate hypotheses about new mechanisms of action and therapeutic uses that can then be validated experimentally. For instance, in silico methods have been widely used to screen natural compounds for activity against targets in cancer, viral diseases, and other conditions. biointerfaceresearch.comnih.govmdpi.com

Potential new therapeutic areas for this compound that warrant investigation include:

Anti-cancer Activity: Related triterpenoids have demonstrated cytotoxic effects against cancer cell lines. Future research could explore if this compound targets specific pathways in cancer cells, such as those involved in apoptosis or angiogenesis, beyond the general metabolic regulation via AMPK. frontiersin.org

Neuroprotection: Given the link between cellular metabolism, inflammation, and neurodegeneration, the effects of this AMPK-activating compound on neuronal health are a logical area for future study. jscholaronline.org

Antiviral Properties: Many natural triterpenoids possess antiviral activity. Screening this compound against a panel of viral proteins could uncover new therapeutic uses. xjtu.edu.cn

The osteoprotective effects are another key area for expansion. Studies have shown that compounds from Cimicifugae Rhizoma can suppress the formation of osteoclasts (cells that break down bone tissue) and decrease circulating calcium levels in animal models, suggesting a direct role in preventing bone loss. mdpi.com Further research is needed to pinpoint the specific receptors and signaling pathways involved, such as the regulation of bone morphogenetic proteins (BMPs) and the RANKL system. mdpi.com

Q & A

Q. What are the best practices for documenting synthetic procedures of this compound analogs?

  • Guidelines : Follow COSY and NOESY NMR protocols to confirm stereochemistry. Report yields, purity (HPLC ≥95%), and spectral data (e.g., IR, HRMS) in supplementary materials. Adhere to IUPAC nomenclature and journal-specific formatting (e.g., ACS Style) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.